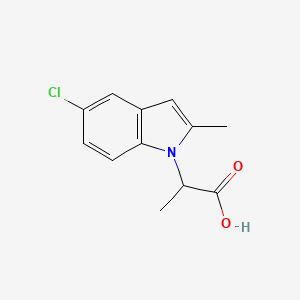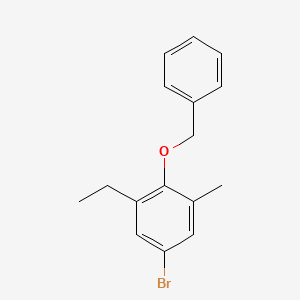
2-Methyl-4-(2-morpholinoethoxy)benzoic acid
Descripción general
Descripción
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-hydroxybenzoic acid and morpholine.
Etherification: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid is etherified with 2-chloroethylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoic acid moiety may also play a role in binding to target proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(2-piperidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-pyrrolidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-piperazin-4-yl-ethoxy)-benzoic acid
Uniqueness
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2-methyl-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-11-10-12(2-3-13(11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
Clave InChI |
AWWGZWCSHZJLJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN2CCOCC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)

